Product packaging for Butyl(2-phenylethyl)amine hydrochloride(Cat. No.:CAS No. 71594-24-6)

Butyl(2-phenylethyl)amine hydrochloride

Cat. No.: B3151575
CAS No.: 71594-24-6
M. Wt: 213.75 g/mol
InChI Key: DKEQWJXDCSEKHO-UHFFFAOYSA-N
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Description

Contextualization within Phenylethylamine Chemistry and Related Amine Structures

The foundational structure of N-Butyl-(2-phenylethyl)amine hydrochloride is 2-phenylethylamine, a naturally occurring monoamine alkaloid that functions as a neuromodulator or neurotransmitter in the central nervous system. wikipedia.orgchemicalbook.com This parent molecule consists of a phenyl group attached to an ethylamine (B1201723) side chain. wikipedia.org The 2-phenylethylamine scaffold is of fundamental importance in medicinal chemistry and pharmacology as it forms the backbone of numerous endogenous compounds, including the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). mdpi.comnih.gov

N-Butyl-(2-phenylethyl)amine is classified as a secondary amine, a result of the substitution of one hydrogen atom on the primary amine of phenylethylamine with a four-carbon alkyl chain (a butyl group). This N-alkylation is a common synthetic modification in phenylethylamine chemistry, employed to systematically alter the compound's physicochemical and pharmacological properties. The introduction of an N-alkyl group can influence factors such as:

Lipophilicity: The butyl group increases the molecule's hydrophobicity compared to the parent phenylethylamine.

Steric Profile: The size and shape of the butyl group can affect how the molecule interacts with biological targets.

Basicity: The electronic effects of the alkyl group can subtly modify the basicity of the amine nitrogen.

The study of such derivatives is crucial for understanding structure-activity relationships (SAR), where systematic changes to a molecule's structure are correlated with changes in its biological activity. nih.gov For instance, research on other N-alkylated phenylethylamines, such as N-methyl or N-benzyl derivatives, has demonstrated significant alterations in receptor affinity and functional activity at targets like serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs). nih.govnih.gov

Physicochemical Properties of the Parent Compound: 2-Phenylethylamine Hydrochloride
PropertyValueReference
CAS Number156-28-5
Molecular FormulaC₈H₁₁N·HCl
Molecular Weight157.64 g/mol
AppearanceWhite to light yellow powder/crystal chemicalbook.com
Melting Point220-222 °C
SolubilitySoluble in water and alcohol chemicalbook.com

Academic Significance and Interdisciplinary Research Trajectories

The academic significance of studying compounds like N-Butyl-(2-phenylethyl)amine hydrochloride lies in their utility as molecular probes to explore biological systems. The systematic investigation of a homologous series of N-alkyl phenylethylamines (e.g., methyl, ethyl, propyl, butyl) allows researchers to map the binding pockets of receptors and transporters. nih.gov By observing how increasing the alkyl chain length affects binding affinity or functional potency, scientists can infer the size, shape, and hydrophobic nature of the receptor's ligand-binding domain.

This line of inquiry fosters interdisciplinary research, bridging several scientific fields:

Organic and Medicinal Chemistry: Involves the design and synthesis of the target molecule and its analogs. Synthetic routes often involve reductive amination of phenylacetaldehyde (B1677652) with butylamine (B146782) or the reaction of 2-phenylethylamine with a butyl halide. nih.gov

Pharmacology and Molecular Biology: Focuses on evaluating the compound's effects on isolated receptors, cells, and tissues to determine its biological activity profile.

Biochemistry: Investigates the metabolic pathways of such compounds, as the N-butyl group can influence susceptibility to enzymes like monoamine oxidases (MAO), which are responsible for the degradation of many phenylethylamines. mdpi.com

Research into phenylethylamine derivatives contributes to the fundamental understanding of neurotransmission and the development of tool compounds for studying neurological processes. mdpi.com

Overview of Key Research Areas and Methodological Approaches

Research involving N-substituted phenylethylamines, including the N-butyl derivative, generally falls into the broader area of ligand-receptor interaction studies. The primary targets of interest for the phenylethylamine class are G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. nih.gov

Key research areas include:

Structure-Activity Relationship (SAR) Studies: As mentioned, these studies are fundamental. N-Butyl-(2-phenylethyl)amine hydrochloride would serve as one data point in a series to determine the optimal alkyl chain length for activity at a specific biological target. nih.gov

Receptor Subtype Selectivity: Researchers investigate whether modifications like N-butylation can confer selectivity for one receptor subtype over another (e.g., 5-HT₂A vs. 5-HT₂C receptors). nih.gov

Amine Transporter Inhibition: The phenylethylamine scaffold is known to interact with monoamine transporters. Studies may explore how N-alkylation affects the ability of these compounds to inhibit the reuptake of neurotransmitters like dopamine or norepinephrine. mdpi.com

The methodological approaches used to investigate these areas are well-established:

Chemical Synthesis and Characterization: Compounds are synthesized and purified, with their structures confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. nih.govguidechem.com

In Vitro Binding Assays: Radioligand binding assays are used to measure the affinity of the compound for a specific receptor target. These experiments determine how strongly the compound binds to the receptor.

In Vitro Functional Assays: These assays measure the functional consequence of receptor binding. They can determine whether the compound acts as an agonist (activator), antagonist (blocker), or partial agonist at the receptor. nih.gov

Examples of N-Substituted Phenylethylamines in Research
Compound NameN-SubstituentMolecular Formula (Free Base)Research Context/Significance
N-MethylphenethylamineMethyl (-CH₃)C₉H₁₃NStudied as a partial agonist at trace amine-associated receptors (TAARs). nih.gov
N-BenzylphenethylamineBenzyl (B1604629) (-CH₂C₆H₅)C₁₅H₁₇NInvestigated for high affinity and potency at 5-HT₂A serotonin receptors. nih.gov
N-Propyl-2-phenylethylaminePropyl (-C₃H₇)C₁₁H₁₇NUsed in SAR studies to understand the effect of alkyl chain length. nih.gov
N-Isopropyl-N-phenethylamineIsopropyl (-CH(CH₃)₂)C₁₁H₁₇NSynthesized for pharmacological evaluation and SAR analysis. nih.gov
N,N-bis(2-phenylethyl)amineA second 2-phenylethyl groupC₁₆H₁₉NA tertiary amine derivative used in chemical and biochemical research. scbt.comnih.gov
Butyl(2-phenylethyl)amineButyl (-C₄H₉)C₁₂H₁₉NA secondary amine whose properties are inferred from SAR principles within the phenylethylamine class. chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClN B3151575 Butyl(2-phenylethyl)amine hydrochloride CAS No. 71594-24-6

Properties

IUPAC Name

N-(2-phenylethyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-2-3-10-13-11-9-12-7-5-4-6-8-12;/h4-8,13H,2-3,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQWJXDCSEKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Butyl 2 Phenylethyl Amine Hydrochloride

Established Synthetic Pathways for N-Alkylated Phenylethylamines

The synthesis of N-alkylated phenylethylamines, including Butyl(2-phenylethyl)amine, traditionally relies on a set of well-established chemical reactions. These methods, primarily centered around alkylation and reductive amination, provide reliable pathways to the target molecule.

Alkylation Approaches: Alkylation of Benzeneethanamine with Butyl Halides

Direct alkylation of phenylethylamine (benzeneethanamine) represents a straightforward approach to introducing a butyl group onto the nitrogen atom. This method typically involves a nucleophilic substitution reaction (SN2) where the amine acts as the nucleophile, attacking an alkyl halide, such as a butyl halide (e.g., butyl bromide or butyl iodide). libretexts.org

While conceptually simple, this reaction is often complicated by the potential for over-alkylation. The primary amine product, N-butylphenylethylamine, can itself react with another molecule of the butyl halide to form a tertiary amine. Furthermore, the tertiary amine can undergo a subsequent reaction to yield a quaternary ammonium (B1175870) salt. libretexts.org Consequently, controlling the reaction conditions to favor mono-alkylation and maximize the yield of the desired secondary amine is a significant challenge.

A summary of the potential products from the alkylation of phenylethylamine with a butyl halide is presented below:

Reactant 1Reactant 2ProductProduct Type
PhenylethylamineButyl HalideN-ButylphenylethylamineSecondary Amine
N-ButylphenylethylamineButyl HalideN,N-DibutylphenylethylamineTertiary Amine
N,N-DibutylphenylethylamineButyl HalideN,N,N-Tributylphenylethylammonium HalideQuaternary Ammonium Salt

Reductive Amination Strategies Utilizing Phenylethylamine Precursors

Reductive amination is a widely employed and highly effective method for the synthesis of secondary and tertiary amines. libretexts.orgmdpi.com This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. ualberta.ca

In the context of synthesizing N-butylphenylethylamine, this strategy involves reacting phenylethylamine with butanal (an aldehyde). The initial reaction forms an unstable imine intermediate, which is then reduced in situ to the stable secondary amine.

The general steps for this process are:

Nucleophilic attack of phenylethylamine on the carbonyl carbon of butanal.

Formation of an imine intermediate.

Reduction of the imine by a hydride-donating agent like sodium borohydride (B1222165).

The versatility of reductive amination is demonstrated in the synthesis of other N-alkylated phenylethylamines, such as N-methyl-2-phenylethylamine. libretexts.org In this case, phenylethylamine is reacted with formaldehyde (B43269) (the simplest aldehyde) to form an imine, which is then reduced. libretexts.orgmdma.ch This specific application underscores the broad utility of reductive amination in preparing a variety of secondary amines by simply changing the aldehyde or ketone reactant. libretexts.org

Multi-Step Synthesis of Phenylethylamine Derivatives (e.g., from Phenylacetamide Reduction)

Phenylethylamine derivatives can also be prepared through multi-step synthetic sequences. One such pathway begins with the reduction of phenylacetamide. Reducing agents like zinc borohydride have been utilized to convert the amide functionality of phenylacetamide into the primary amine of phenylethylamine. google.comgoogle.com This process involves heating phenylacetamide with zinc borohydride in a suitable solvent system, followed by an acidic workup and subsequent basification to isolate the phenylethylamine product. google.comgoogle.com Once the core phenylethylamine structure is obtained, it can then be subjected to N-alkylation via the methods described above, such as reductive amination with butanal, to yield N-butylphenylethylamine.

Novel Synthetic Methodologies and Catalytic Systems

Recent advancements in organic synthesis have introduced novel and more efficient methods for the formation of C-N bonds, offering new avenues for the synthesis of phenylethylamine derivatives.

One innovative approach involves the use of transition metal catalysts. For instance, an iridium-catalyzed N-alkylation of phenethylamine (B48288) using alcohols as the alkylating agents has been developed. bath.ac.uk This method is considered a "borrowing hydrogen" or "hydrogen autotransfer" catalysis, where the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine. The iridium catalyst facilitates both the dehydrogenation of the alcohol and the subsequent reduction of the imine intermediate. bath.ac.uk

Furthermore, nickel and photoredox dual catalysis has emerged as a powerful tool for cross-electrophile coupling. This methodology has been applied to the synthesis of β-phenethylamines through the coupling of aliphatic aziridines and aryl iodides. acs.orgucla.edu Mechanistic studies suggest that this reaction may proceed through the nucleophilic ring-opening of the aziridine (B145994) by an iodide to generate an intermediate iodoamine, which then participates in the cross-coupling reaction. ucla.edu

Palladium-catalyzed reactions have also been explored, such as the nosylamide-directed C-H olefination for the kinetic resolution of β-alkyl phenylethylamine derivatives, showcasing the continuous development in the stereoselective synthesis of complex amines. semanticscholar.org

These modern catalytic systems often provide higher selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods.

Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides

A novel and mild method for the synthesis of β-phenethylamine derivatives involves a photoassisted nickel-catalyzed reductive cross-coupling reaction. nih.gov This technique utilizes tosyl-protected alkyl aziridines and commercially available aryl iodides as coupling partners. nih.gov The reaction is notable for proceeding in the absence of stoichiometric heterogeneous reductants, instead employing an inexpensive organic photocatalyst. nih.gov This methodology has demonstrated unprecedented reactivity with the activation of cyclic aziridines, expanding the scope of accessible β-phenethylamine scaffolds. nih.gov

The general applicability of this method suggests a viable route to N-substituted phenethylamines, including Butyl(2-phenylethyl)amine, by selecting an appropriately substituted aziridine precursor. The reaction conditions are typically mild, involving a nickel source such as NiBr₂·dme, a bipyridine ligand (e.g., 4,4′-di-tert-butylbipyridine), and an organic photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under visible light irradiation. nih.gov An amine base, such as triethylamine, serves as the sacrificial reductant. nih.gov

Table 1: Optimized Conditions for Ni/Photoredox Cross-Electrophile Coupling nih.gov

ParameterCondition
Nickel CatalystNiBr₂·dme
Ligand4,4′-di-tert-butylbipyridine (dtbbpy)
Photocatalyst4CzIPN
ReductantTriethylamine (Et₃N)
Light SourceBlue LEDs or 450-nm photoreactor
SolventDimethylformamide (DMF)

The reaction demonstrates good functional group tolerance and provides a modular approach to a variety of β-phenethylamine derivatives. nih.gov

Exploration of Alternative Precursor Derivatizations for Amine Hydrochloride Salts

Beyond photoredox catalysis, traditional synthetic methods offer alternative pathways to Butyl(2-phenylethyl)amine hydrochloride. These methods often involve the derivatization of more readily available precursors.

Reductive Amination: A widely used method for the synthesis of secondary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of Butyl(2-phenylethyl)amine, this could involve the reaction of 2-phenylethylamine with butanal or the reaction of butylamine (B146782) with phenylacetaldehyde (B1677652).

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory reagents. masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Direct Alkylation: Another classical approach is the direct N-alkylation of a primary amine with an alkyl halide. libretexts.org In the context of Butyl(2-phenylethyl)amine synthesis, this would entail the reaction of 2-phenylethylamine with a butyl halide, such as butyl bromide or butyl iodide. This Sₙ2 reaction is often complicated by over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt, as the product secondary amine is often more nucleophilic than the starting primary amine. libretexts.orgmasterorganicchemistry.com To circumvent this, reaction conditions must be carefully controlled, often using a large excess of the primary amine.

A more controlled method for mono-alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected nitrogen source to react with an alkyl halide. masterorganicchemistry.com However, this method is primarily used for the synthesis of primary amines. masterorganicchemistry.com

Once the free base of Butyl(2-phenylethyl)amine is synthesized by any of these methods, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity.

Investigation of Reaction Intermediates and Transition States

In the Ni/photoredox cross-electrophile coupling, mechanistic studies suggest a pathway involving the nucleophilic ring-opening of the aziridine by iodide to generate an iodoamine as the active electrophile. nih.gov This intermediate is then proposed to participate in the nickel-catalyzed cross-coupling cycle. The catalytic cycle is believed to involve various oxidation states of nickel, potentially including Ni(0), Ni(I), Ni(II), and Ni(III) species. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, leading to the generation of the active nickel catalyst and radical intermediates.

For reductive amination, the reaction proceeds through a hemiaminal intermediate formed from the nucleophilic attack of the amine on the carbonyl group. wikipedia.org This is followed by the reversible loss of water to form an imine (or iminium ion under acidic conditions). wikipedia.org The C=N double bond of the imine is then reduced by a hydride source to yield the final amine product. wikipedia.org The rate-determining step can be either the formation of the imine or its reduction, depending on the specific substrates and reaction conditions.

Control of Stereochemistry and Diastereoselectivity in Amine Formation

When the resulting amine contains a stereocenter, controlling the stereochemical outcome of the reaction is of paramount importance.

Asymmetric Reductive Amination: For the synthesis of chiral amines, asymmetric reductive amination is a powerful tool. wikipedia.org This can be achieved through several strategies:

Use of a Chiral Substrate: If one of the starting materials (the amine or the carbonyl compound) is enantiomerically pure, it can induce diastereoselectivity in the formation of the product.

Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the amine or carbonyl substrate to direct the stereochemical course of the reaction. nih.gov After the reaction, the auxiliary is removed to yield the enantiomerically enriched amine. researchgate.net 1-Phenylethylamine (α-PEA) is a commonly used chiral auxiliary for this purpose. nih.govmdpi.com

Use of a Chiral Catalyst: An asymmetric catalyst, often a chiral transition metal complex, can be used to catalyze the reduction of the prochiral imine intermediate in an enantioselective manner. wikipedia.org

Diastereoselective Alkylation: In the case of direct alkylation, if the primary amine substrate already contains a stereocenter, the introduction of a new substituent can lead to the formation of diastereomers. The stereochemical outcome can be influenced by steric hindrance, where the incoming alkyl group will preferentially approach from the less hindered face of the amine. nih.gov The use of chiral auxiliaries on the nitrogen atom can also effectively control the diastereoselectivity of N-alkylation reactions. nih.govresearchgate.net

Advanced Analytical Methodologies for Butyl 2 Phenylethyl Amine Hydrochloride Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Butyl(2-phenylethyl)amine hydrochloride. By interacting with the molecule at an atomic and molecular level, these methods provide a "fingerprint" that confirms its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl ring, the ethyl chain, and the N-butyl group are expected. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the ethyl bridge and the butyl group will exhibit characteristic splitting patterns (e.g., triplets and multiplets) and chemical shifts based on their proximity to the nitrogen atom and the phenyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons, the two carbons of the ethyl linker, and the four carbons of the butyl group would each resonate at a specific chemical shift, confirming the carbon skeleton of the compound. hmdb.cahmdb.canp-mrd.org

Predicted NMR Data for this compound

Click to view data
Spectrum TypeAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic C-H~ 7.20 - 7.40Multiplet
-CH₂- (Ethyl, adjacent to Phenyl)~ 2.90 - 3.10Multiplet
-CH₂- (Ethyl, adjacent to N)~ 3.10 - 3.30Multiplet
N-CH₂- (Butyl)~ 2.90 - 3.10Multiplet
-(CH₂)₂- (Butyl)~ 1.40 - 1.70Multiplet
-CH₃ (Butyl)~ 0.90 - 1.00Triplet
¹³C NMRAromatic C (quaternary)~ 138 - 140
Aromatic C-H~ 126 - 129
-CH₂- (Ethyl)~ 33 - 51
N-CH₂- & -(CH₂)₂- (Butyl)~ 20 - 49
-CH₃ (Butyl)~ 13 - 14

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., GC/MS, MS (ES+))

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

For Butyl(2-phenylethyl)amine, the molecular ion peak (M+) would correspond to the mass of the free base. A dominant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain), resulting in a stable benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91). Another characteristic fragmentation is the α-cleavage of the bond between the nitrogen and the adjacent carbon, leading to the formation of a stable iminium ion. chemguide.co.uk For Butyl(2-phenylethyl)amine, this would result in a prominent peak corresponding to the [CH₂=N⁺H(C₄H₉)] fragment. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique, often coupled with liquid chromatography, that typically produces a protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight of the hydrochloride salt form of the compound. researchgate.net

Predicted Mass Spectrometry Fragmentation Data for Butyl(2-phenylethyl)amine

Click to view data
m/z (Mass-to-Charge Ratio)Proposed Fragment StructureFragmentation Pathway
177[C₁₂H₁₉N]⁺Molecular Ion (M⁺)
148[M - C₂H₅]⁺Loss of an ethyl group from the butyl chain
118[C₇H₈N]⁺Iminium ion from α-cleavage
91[C₇H₇]⁺Tropylium ion from Cα-Cβ cleavage

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For the analysis of phenethylamines, reversed-phase HPLC using a C18 column is commonly employed. nih.gov

A typical method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a UV detector, as the phenyl group provides strong chromophoric activity. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). The method's linearity, accuracy, and precision can be validated to ensure reliable quantitative results for purity assessment. nih.gov

Gas Chromatography (GC) for Volatile Amine Profiling and Quantitation (e.g., GC-FID)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While primary and secondary amines like Butyl(2-phenylethyl)amine can sometimes exhibit poor peak shape due to their basicity, this can be overcome by using specific columns or through derivatization.

A common setup involves a capillary column with a non-polar stationary phase (e.g., DB-1 or DB-5) and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. researchgate.net A temperature-programmed analysis allows for the separation of the target analyte from any volatile impurities. For quantitative analysis, an internal standard is typically used to ensure high precision and accuracy. GC is a robust technique for determining the purity and concentration of Butyl(2-phenylethyl)amine in various samples. researchgate.net

Emerging Detection Technologies for Phenylethylamines

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, specificity, and speed for the detection of phenylethylamines.

One area of significant development is the use of advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in the definitive identification of unknown compounds and in distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions). bohrium.com

Another emerging area is the development of biosensors and immunosensors. These devices utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal in the presence of the target analyte. Such technologies hold promise for rapid, on-site, and highly selective detection of specific phenylethylamines, which could be invaluable in forensic and clinical settings.

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another powerful technique that offers high separation efficiency and sensitivity for the analysis of charged species like amines. This method can be particularly useful for separating complex mixtures of structurally related phenethylamine (B48288) analogues.

Potentiometric Sensors Utilizing Calixarenes and Composite Materials

Potentiometric sensors, a type of ion-selective electrode (ISE), are electrochemical sensors that allow for the determination of the activity of specific ions in a solution. The development of novel ionophores and composite materials has significantly enhanced the selectivity and sensitivity of these sensors for the detection of various organic amines.

Calixarenes as Ionophores:

Calixarenes are macrocyclic compounds that can form inclusion complexes with specific guest molecules, making them excellent candidates for ionophores in potentiometric sensors. While direct research on calixarene-based sensors for this compound is not extensively documented, studies on similar amine-containing pharmaceutical compounds demonstrate their potential. For instance, t-Butylcalixarene has been successfully employed as an ionophore in a PVC membrane sensor for the determination of fexofenadine, a histamine (B1213489) H1-receptor antagonist. This suggests that the hydrophobic cavity of calixarenes can be tailored to selectively bind with the butyl and phenylethyl groups of this compound.

The operational principle of such a sensor would involve the selective binding of the protonated Butyl(2-phenylethyl)amine cation to the calixarene (B151959) ionophore embedded within a polymeric membrane. This interaction would generate a potential difference across the membrane, which is proportional to the concentration of the target analyte.

Composite Materials in Sensor Construction:

The incorporation of composite materials into the electrode matrix can further enhance the performance of potentiometric sensors. Materials like multi-walled carbon nanotubes (MWCNTs) decorated with metal oxide nanoparticles can improve the sensor's conductivity, stability, and detection limit. For example, a carbon-paste electrode modified with t-Butylcalixarene and Fe2O3@MWCNTs has been developed for the determination of ivabradine (B130884) hydrochloride, another amine-containing drug. This composite material significantly improved the detection limit to the nanomolar range.

The use of such composite materials in a sensor for this compound could lead to a highly sensitive and robust analytical tool. The large surface area of the nanomaterials can facilitate the ion-exchange process at the electrode-solution interface, leading to a more stable and reproducible signal.

Table 1: Performance Characteristics of Potentiometric Sensors for Amine-Containing Pharmaceuticals (Illustrative Examples)

Sensor CompositionAnalyteLinear Range (M)Detection Limit (M)Reference
t-Butylcalixarene-PVC membraneFexofenadine1.0 × 10⁻⁶ – 1.0 × 10⁻²5.0 × 10⁻⁷
t-Butylcalixarene/Fe₂O₃@MWCNTs Carbon-PasteIvabradine HCl1.0 × 10⁻⁷ – 1.0 × 10⁻³3.6 × 10⁻⁸

This table presents data for analogous compounds to illustrate the potential performance of similar sensors for this compound.

High-Sensitivity Hyphenated Techniques (e.g., LC-PDA, LC-MS/MS)

Hyphenated analytical techniques, which combine the separation power of liquid chromatography (LC) with sensitive detection methods like a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS), are indispensable for the definitive identification and quantification of organic compounds.

Liquid Chromatography with Photodiode Array Detection (LC-PDA):

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a versatile and widely used technique for the analysis of pharmaceutical compounds. This method allows for the separation of the analyte from a complex mixture, and the PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The PDA detector would be set to monitor the absorbance at a wavelength corresponding to the maximum absorbance of the phenylethylamine chromophore. While specific methods for this compound are not detailed in the provided results, the analysis of similar phenylethylamine analogs by HPLC-PDA has been reported, demonstrating the feasibility of this approach.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective analytical technique that has become the gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices. The liquid chromatograph separates the components of the sample, which are then ionized and introduced into the mass spectrometer. The tandem mass spectrometer allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces matrix interference.

The analysis of phenylethylamine analogs by LC-MS/MS has been extensively reported. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would then generate specific product ions that can be monitored for quantification. The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the analyte, often in the picogram to nanogram per milliliter range.

Table 2: Exemplar LC-MS/MS Parameters for the Analysis of Phenethylamine Analogs

Analyte ClassPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Illicit PhenethylaminesVariesVariesVaries
74 PhenethylaminesVariesVariesVaries
LE300 (Dopamine Antagonist)[M+H]⁺Specific fragmentSpecific fragment
Trace AminesVariesVariesVaries

This table provides examples of ion transitions used for the analysis of various phenethylamine analogs, illustrating the principles applicable to this compound.

Chemical Reactivity and Degradation Mechanisms of Butyl 2 Phenylethyl Amine Hydrochloride

Fundamental Reaction Pathways of Amine and Aryl Moieties

The reactivity of Butyl(2-phenylethyl)amine hydrochloride can be understood by considering the distinct chemical properties of its secondary amine functionality and the aromatic phenylethyl ring.

The nitrogen atom of the secondary amine in Butyl(2-phenylethyl)amine possesses a lone pair of electrons, making it a potent nucleophile. This inherent nucleophilicity allows it to participate in a variety of chemical reactions, attacking electron-deficient centers. However, in its hydrochloride salt form, the amine is protonated to form a secondary ammonium (B1175870) ion. This protonation significantly diminishes the nucleophilicity of the nitrogen atom as the lone pair is engaged in a bond with the proton. For the amine to exhibit its nucleophilic character, it must be in its free base form, which can be achieved by treatment with a base to deprotonate the ammonium ion.

Once in its free base form, N-butyl-2-phenylethylamine can undergo several key reactions:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. For instance, reaction with an alkyl halide (R-X) would yield a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. This reaction is typically vigorous and leads to the formation of N-butyl-N-(2-phenylethyl)acetamide when reacting with acetyl chloride, for example.

Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form enamines. This reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates.

The general propensity for these reactions is a fundamental aspect of secondary amine chemistry.

The phenyl group of the phenylethyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The ethylamine (B1201723) substituent on the benzene ring influences both the rate and the position of the electrophilic attack.

The alkyl group attached to the benzene ring is an activating group and an ortho, para-director. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the ortho and para positions relative to the point of attachment of the ethylamine group.

Common electrophilic aromatic substitution reactions that the phenylethyl ring of this compound can undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring, predominantly at the ortho and para positions.

Halogenation: In the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, the benzene ring can be halogenated with bromine or chlorine.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the ortho and para positions.

It is important to note that under the strongly acidic conditions often required for these reactions, the amine group will be protonated. The resulting ammonium group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. This can significantly alter the expected outcome of the reaction, potentially hindering the reaction or directing the incoming electrophile to the meta position.

Thermal and Chemical Degradation Studies

The stability of this compound is a critical parameter, particularly under various environmental and industrial conditions. Degradation can occur through thermal and chemical pathways, leading to the loss of the parent compound and the formation of various degradation products.

For secondary amine hydrochlorides, the decomposition can be represented by the following equilibrium:

[R₂NH₂]⁺Cl⁻(s) ⇌ R₂NH(g) + HCl(g)

The temperature at which this decomposition becomes significant depends on the structure of the amine. Studies on various dialkylammonium chlorides have shown that the thermal stability is influenced by the nature of the alkyl groups. The decomposition process can be analyzed using thermogravimetric analysis (TGA) to determine the onset temperature of decomposition and the kinetics of the mass loss.

The activation energy for the thermal decomposition of amine salts can be determined using methods such as the Coats-Redfern method. For a series of dialkylammonium chlorides, the activation energies for thermal decomposition have been reported, providing an indication of their relative thermal stabilities.

Table 1: Representative Thermal Decomposition Data for Related Amine Hydrochlorides

Compound Decomposition Temperature Range (°C) Activation Energy (kJ/mol)
Diethylammonium Chloride 200 - 300 120 - 150
Dipropylammonium Chloride 220 - 320 130 - 160

Note: The data in this table is illustrative and based on general trends for dialkylammonium chlorides. Specific values for this compound would require experimental determination.

The degradation of this compound can be significantly influenced by the solvent system and other reaction conditions such as pH and the presence of other reactive species.

Solvent Effects: The polarity of the solvent can affect the stability of the amine hydrochloride salt. In aqueous solutions, the salt is solvated, which can influence its thermal stability. The presence of water can also facilitate hydrolytic degradation pathways, although amine hydrochlorides are generally stable towards hydrolysis under neutral conditions. In non-polar organic solvents, the solubility of the hydrochloride salt is often limited.

pH Influence: The pH of an aqueous solution is a critical factor. In acidic solutions, the amine exists predominantly in its protonated, more stable ammonium form. As the pH increases, the concentration of the free amine increases. The free amine is generally more susceptible to oxidative and other degradation pathways. For instance, studies on the degradation of thiamine (B1217682) hydrochloride have shown a significant dependence of stability on pH, with greater stability observed in acidic conditions. nih.gov

Presence of Oxidants: The amine functionality can be susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various oxidation products, including N-oxides and products of N-dealkylation. The phenylethyl group can also be a target for oxidation, potentially leading to cleavage of the C-C bond or oxidation of the aromatic ring.

Reaction with Nitrosating Agents: In the presence of nitrous acid or other nitrosating agents (e.g., nitrites in acidic conditions), secondary amines can be converted to N-nitrosamines, which are a class of compounds of significant toxicological concern. nih.gov This reaction is highly dependent on pH, typically occurring under acidic conditions.

Photochemical Reactivity and Stability Investigations

The phenylethyl moiety in this compound contains a chromophore (the phenyl group) that can absorb ultraviolet (UV) radiation. This absorption of light can lead to photochemical reactions, resulting in the degradation of the compound.

The UV absorption spectrum of phenylethylamine shows characteristic absorption bands in the UV region. nih.govresearchgate.net Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photochemical processes, including:

Photodissociation: The energy from the absorbed photon can be sufficient to break chemical bonds. The most likely bonds to undergo cleavage would be the C-N bond or the C-C bond of the ethyl side chain, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Photooxidation: In the presence of oxygen, the excited molecule can react with oxygen to form various photooxidation products. This can involve the formation of hydroperoxides or other oxygenated species.

The quantum yield of photolysis is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that react for each photon absorbed. While the specific quantum yield for the photolysis of this compound has not been reported, studies on related compounds can provide insights. For example, the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) has a reported quantum yield in the near-UV region. researchgate.net The photochemical stability of a compound is inversely related to its quantum yield of photolysis.

The photochemical degradation of phenylethylamine derivatives can lead to a variety of products. For instance, photodelivery systems for β-phenylethylamines have been developed, where the amine is released from a photolabile protecting group upon irradiation with light. rsc.org This indicates that the C-N bond can be susceptible to photochemical cleavage.

Table 2: List of Compounds

Compound Name
This compound
N-butyl-2-phenylethylamine
Diethylammonium Chloride
Dipropylammonium Chloride
Dibutylammonium Chloride
Thiamine hydrochloride
1-(2-nitrophenyl)ethyl phosphate

Rearrangement Reactions (e.g., Nitrous Acid Induced Rearrangements of 2-Phenylethylamine)

The reaction of primary amines with nitrous acid (HNO₂) is a classic example of a reaction that can proceed through carbocation intermediates, which are susceptible to rearrangement. msu.edu While Butyl(2-phenylethyl)amine is a secondary amine, the structurally related primary amine, 2-phenylethylamine, provides a well-documented case of such rearrangements. This reaction is typically initiated by the formation of the nitrosonium ion (NO⁺) in an acidic solution of a nitrite (B80452) salt. msu.edu The primary amine attacks the nitrosonium ion, and after a series of proton transfers and the loss of water, an unstable diazonium ion is formed. For aliphatic amines like 2-phenylethylamine, this diazonium ion readily loses a molecule of nitrogen gas (N₂) to generate a primary carbocation. msu.edu

This carbocation is highly reactive and can undergo various subsequent reactions, including substitution, elimination, and, notably, rearrangement to a more stable carbocation. In the case of the 2-phenylethyl cation, rearrangement is a significant pathway.

Detailed research into this transformation was conducted using carbon-14 (B1195169) isotope labeling. cdnsciencepub.com In these studies, 2-phenylethylamine labeled with ¹⁴C at the C-1 position (the carbon atom attached to the amino group) was treated with sodium nitrite in various acidic media. cdnsciencepub.comdocumentsdelivered.com The primary product was 2-phenylethanol (B73330) (or 2-phenylethyl acetate (B1210297) if conducted in glacial acetic acid). cdnsciencepub.com

The key finding was that a substantial portion of the ¹⁴C label had migrated from the C-1 to the C-2 position in the product. cdnsciencepub.comresearchgate.net This indicates that a skeletal rearrangement had occurred. The mechanism proposed involves the formation of a bridged carbocation intermediate, known as a phenonium ion. The neighboring phenyl group participates in the departure of the nitrogen molecule, leading to a symmetrical intermediate where the positive charge is delocalized over the two carbons of the ethyl chain and the phenyl ring. When a nucleophile (like water) attacks this intermediate, it can do so at either the C-1 or C-2 position, leading to both unrearranged and rearranged products.

The extent of this rearrangement was found to be consistent across several different acid catalysts, suggesting the mechanism is not highly dependent on the specific acid used. cdnsciencepub.com

Table 1: Extent of Rearrangement in the Reaction of 2-Phenylethylamine-1-¹⁴C with Nitrous Acid cdnsciencepub.com

This table summarizes the percentage of isotopic rearrangement observed when 2-phenylethylamine-1-¹⁴C is treated with sodium nitrite in different acidic solutions. The rearrangement percentage reflects the amount of product where the ¹⁴C label has migrated from the C-1 to the C-2 position.

Acid MediumProduct% Rearrangement
Aqueous Hydrochloric Acid2-Phenylethanol22.5
Aqueous Perchloric Acid2-Phenylethanol22.5
Aqueous Acetic Acid2-Phenylethanol20.5
Glacial Acetic Acid2-Phenylethyl acetate21.5

The consistent finding of approximately 20.5% to 22.5% rearrangement provides strong evidence for the involvement of the phenonium ion intermediate in the deamination of 2-phenylethylamine. cdnsciencepub.com This type of rearrangement is a characteristic feature of carbocation chemistry, particularly where a neighboring group can participate in stabilizing the positive charge.

Enzymatic Interactions and Biotransformation Pathways of Butyl 2 Phenylethyl Amine Hydrochloride

Interaction with Monoamine Oxidases (MAO)

Monoamine oxidases are a family of enzymes crucial for the oxidative deamination of various endogenous and exogenous amines. They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.

Phenylethylamine (PEA), the parent compound of Butyl(2-phenylethyl)amine hydrochloride, is a known substrate for both MAO-A and MAO-B. researchgate.netbohrium.com However, MAO-B displays a significantly higher affinity for non-hydroxylated phenylethylamines like PEA. nih.govnih.govnih.gov The introduction of an N-butyl group on the amine is expected to significantly alter its interaction with MAO enzymes.

Research on N-alkylated phenylethylamines suggests that the size of the alkyl group influences the compound's affinity for MAOs. Generally, as the length of the N-alkyl chain increases, the affinity for MAO-A tends to decrease. For instance, studies on N,α-diethylphenethylamine have shown it to be a weak inhibitor of both MAO-A and MAO-B. researchgate.net This suggests that the bulky N-butyl group in this compound would likely hinder its binding to the active sites of both MAO-A and MAO-B, making it a poor substrate for oxidative deamination compared to PEA. Consequently, it is more likely to act as a weak inhibitor, if at all, rather than a substrate for these enzymes.

Table 1: Comparative Affinity of Phenylethylamine Derivatives for MAO Isoforms (Inferred)
CompoundMAO-A InteractionMAO-B Interaction
2-Phenylethylamine (PEA)SubstratePreferred Substrate
N,α-diethylphenethylamineWeak InhibitorWeak Inhibitor
Butyl(2-phenylethyl)amineLikely Poor Substrate/Weak InhibitorLikely Poor Substrate/Weak Inhibitor

Due to its likely role as a weak inhibitor of MAO-A and MAO-B, this compound could potentially influence the metabolism of endogenous biogenic amines that are substrates for these enzymes, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). By weakly inhibiting MAO, it could lead to a modest increase in the synaptic concentrations of these neurotransmitters. However, without specific inhibitory constants (Ki values), the physiological significance of this interaction remains speculative. The potentiation of PEA-induced behaviors by MAO-B inhibitors highlights the importance of this metabolic pathway for endogenous amines. researchgate.netnih.govnih.gov

Aldehyde Dehydrogenase and Aldehyde Oxidase Interactions

Should this compound undergo oxidative deamination by MAOs, or more likely, N-dealkylation by other enzymes to yield phenylethylamine which is then oxidized, the resulting intermediate would be phenylacetaldehyde (B1677652). hmdb.ca This aldehyde is then a substrate for aldehyde dehydrogenase and aldehyde oxidase.

Phenylacetaldehyde is readily oxidized to phenylacetic acid. hmdb.ca This conversion is a critical detoxification step, as aldehydes are generally reactive and potentially toxic compounds. researchgate.net Studies have shown that aldehyde dehydrogenase is the primary enzyme responsible for the oxidation of phenylacetaldehyde. nih.gov

In the biotransformation of phenylacetaldehyde to phenylacetic acid, aldehyde dehydrogenase plays the predominant role. nih.gov Aldehyde oxidase also contributes to this oxidation, but to a lesser extent. wikipedia.org The high capacity of aldehyde dehydrogenase ensures the efficient clearance of the aldehyde intermediate. wikipedia.org

Table 2: Enzymatic Contribution to Phenylacetaldehyde Oxidation
EnzymeRole in OxidationRelative Contribution
Aldehyde Dehydrogenase (ALDH)MajorHigh
Aldehyde Oxidase (AO)MinorLow

Other Enzyme Systems and Potential Interactions

Given that this compound is a secondary amine, other enzyme systems are likely involved in its metabolism, particularly Cytochrome P450 (CYP) enzymes. A significant metabolic pathway for many secondary and tertiary amines is N-dealkylation, a reaction catalyzed by various CYP isoforms. nih.govnih.gov

N-dealkylation of this compound would yield two primary metabolites: phenylethylamine and butyraldehyde. The resulting phenylethylamine would then be a substrate for MAO-A and MAO-B, entering the metabolic cascade described above. Butyraldehyde would be further metabolized by aldehyde dehydrogenases.

The specific CYP isozymes involved in the N-dealkylation of N-butyl-phenylethylamine have not been identified, but CYP3A4, CYP2E1, and CYP1A2 are known to be involved in the metabolism of various amines. nih.gov

Furthermore, secondary amines can undergo other Phase I reactions such as N-oxidation, and the parent compound or its metabolites could be subject to Phase II conjugation reactions, including glucuronidation or sulfation, to increase their water solubility and facilitate excretion. However, specific studies on these pathways for this compound are not currently available.

Investigations with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) (as explored for analogous compounds)

While direct studies on this compound's interaction with cholinesterases are not extensively documented in publicly available literature, research on analogous compounds within the broader phenylethylamine and synthetic amine classes provides insight into potential interactions. Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing choline-based esters, most notably the neurotransmitter acetylcholine. nih.govwikipedia.orgnih.gov Inhibition of these enzymes leads to an accumulation of acetylcholine, a mechanism exploited therapeutically in conditions like Alzheimer's disease. mdpi.commdpi.com

Investigations into various synthetic derivatives have identified compounds that exhibit inhibitory activity against both AChE and BChE. For instance, studies on tertiary amine derivatives of chlorochalcone (B8783882) have revealed compounds with significant AChE inhibitory activity. nih.gov One such derivative demonstrated an IC₅₀ value of 0.17 ± 0.06 µmol/L for AChE, with a high selectivity of over 667-fold for AChE compared to BChE. nih.gov Kinetic studies suggested a mixed-type inhibition, indicating that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Furthermore, large-scale screening of chemical libraries has identified numerous BChE inhibitors. nih.govresearchgate.net Known inhibitors such as bambuterol (B1223079) and tacrine, as well as novel inhibitors, have been characterized, representing a wide range of structural classes. nih.govresearchgate.net For example, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BChE, with IC₅₀ values of 372 μmol/l and 321 μmol/l, respectively, acting through a noncompetitive mechanism. nih.gov These findings highlight that the amine scaffold, a core feature of this compound, is present in various molecules capable of interacting with cholinesterases. The specific nature and potency of such an interaction for this compound itself would require direct experimental evaluation.

Analogous Compound ClassTarget Enzyme(s)Key FindingsReference(s)
Tertiary Amine Derivatives of ChlorochalconeAChE, BChEPotent and selective AChE inhibition (IC₅₀ = 0.17 µmol/L); Mixed-type inhibition mechanism. nih.gov
TacrineAChE, BChEKnown dual inhibitor, used as a reference in many studies. nih.govmdpi.com
Bambuterol HydrochlorideBChEKnown selective BChE inhibitor. nih.govresearchgate.net
Boldine (Alkaloid)AChE, BChENoncompetitive inhibitor of both enzymes with IC₅₀ values in the micromolar range. nih.gov
RivastigmineAChE, BChECarbamate inhibitor used pharmacologically, inhibits both enzymes pseudo-irreversibly. mdpi.com

Dopamine β-Hydroxylase (DBH) Ligand Development and Modulation

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase enzyme that plays a critical role in catecholamine biosynthesis by catalyzing the conversion of dopamine to norepinephrine. nih.govwikipedia.org The enzyme is not strictly specific to dopamine; it can hydroxylate a variety of other phenylethylamine derivatives. wikipedia.org The fundamental structural requirement for a substrate appears to be the phenylethylamine skeleton, which consists of a benzene (B151609) ring connected to a two-carbon side chain ending in an amino group. wikipedia.org This structural similarity suggests that Butyl(2-phenylethyl)amine, as a derivative of phenylethylamine, could potentially interact with DBH.

Research into the modulation of DBH has been a subject of interest for developing therapeutic agents. For instance, inhibiting DBH activity has been explored as a strategy in various physiological and pathological contexts. Studies using specific inhibitors have helped to elucidate the pharmacological effects of phenylethylamine and its analogs. In one study, the inhibition of DBH did not alter the rotational behavioral response induced by β-phenylethylamine in a rat model, suggesting that the conversion to its hydroxylated metabolite, phenylethanolamine, was not responsible for this particular dopaminergic effect. nih.gov This indicates that phenylethylamine itself, rather than its DBH-mediated metabolite, was the active agent in that context. nih.gov The development of ligands for DBH continues to be an area of medicinal chemistry research, with the phenethylamine (B48288) scaffold serving as a foundational structure for designing new modulators. nih.gov

Interaction TypeCompound ClassEnzymeEffectRelevanceReference(s)
Substrate ActivityPhenylethylamine derivativesDopamine β-Hydroxylase (DBH)Catalyzes β-hydroxylation of the ethylamine (B1201723) side chain.The core structure of Butyl(2-phenylethyl)amine is a substrate template for DBH. wikipedia.org
Pharmacological Modulationβ-phenylethylamineDopamine β-Hydroxylase (DBH)The effects of β-phenylethylamine were studied in the presence of a DBH inhibitor to distinguish the action of the parent compound from its metabolite.Demonstrates a method to parse the specific activity of a phenylethylamine analog versus its potential hydroxylated metabolites. nih.gov

Studies with Primary Amine Oxidase from Microorganisms (e.g., Arthrobacter globiformis)

Primary amine oxidases are a class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia. nih.gov A well-characterized example is the copper-containing phenylethylamine oxidase from the bacterium Arthrobacter globiformis. tandfonline.comuniprot.org This enzyme exhibits a distinct substrate preference, showing the highest activity towards 2-phenylethylamine and tyramine. tandfonline.com

The enzyme from A. globiformis is a homodimer with a subunit molecular weight of approximately 71,000 Da. tandfonline.com It is optimally active at a pH of 6.5. tandfonline.com The catalytic process involves the stereospecific abstraction of the pro-S hydrogen from the C1 position of the 2-phenylethylamine substrate. nih.gov Its substrate specificity is broad, acting on various aromatic monoamines as well as some aliphatic monoamines and diamines. tandfonline.com However, it is not active towards benzylamine. tandfonline.com The high affinity for 2-phenylethylamine makes this microbial enzyme a relevant model for studying the biotransformation of related structures, including N-alkylated derivatives like this compound. The presence of the N-butyl group would likely influence its binding and turnover rate compared to the parent compound, a subject for direct enzymatic investigation.

SubstrateRelative Reaction Rate (%)Michaelis Constant (Km) (mM)Reference(s)
2-Phenylethylamine1000.04 tandfonline.com
Tyramine980.05 tandfonline.com
3-Phenyl-1-propylamine500.04 tandfonline.com
Dopamine480.14 tandfonline.com
Tryptamine250.03 tandfonline.com
DL-Octopamine190.09 tandfonline.com
4-Phenyl-1-butylamine150.01 tandfonline.com
Histamine (B1213489)20.20 tandfonline.com
Benzylamine0- tandfonline.com

In Vitro Metabolic Fate and Pathway Elucidation

The metabolic fate of this compound is predicted to follow pathways established for its core structure, β-phenylethylamine (PEA). In humans and other mammals, PEA is extensively metabolized by a variety of enzymes. wikipedia.orgresearchgate.net The primary route of degradation is oxidative deamination catalyzed by monoamine oxidases (MAO), specifically both MAO-A and MAO-B. wikipedia.orgnih.gov This reaction converts PEA into phenylacetaldehyde. wikipedia.org Subsequently, the aldehyde dehydrogenase (ALDH) enzyme rapidly metabolizes phenylacetaldehyde to its principal urinary metabolite, phenylacetic acid. wikipedia.org This rapid metabolism, particularly by MAO-B in the small intestine, results in low bioavailability of orally ingested PEA. wikipedia.org

In addition to the main MAO-mediated pathway, other enzymatic transformations have been identified for phenylethylamine and its derivatives. These include reactions catalyzed by phenylethanolamine N-methyltransferase (PNMT), semicarbazide-sensitive amine oxidases (SSAOs), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org For substituted phenylethylamines, metabolic pathways can be more complex. Studies on new psychoactive substances derived from phenylethylamine have identified metabolites formed through hydroxylation (on the alkyl group or aromatic ring) and N-acetylation, followed by conjugation with glucuronic acid or sulfate (B86663). researchgate.netnih.gov Therefore, the in vitro metabolism of Butyl(2-phenylethyl)amine would likely involve N-dealkylation (removal of the butyl group), hydroxylation of the butyl chain or the phenyl ring, and oxidative deamination of the parent compound or its dealkylated metabolite, followed by further oxidation and conjugation.

Metabolic PathwayEnzyme(s) InvolvedKey Metabolite(s)Compound ClassReference(s)
Oxidative DeaminationMonoamine Oxidase (MAO-A, MAO-B), Aldehyde Dehydrogenase (ALDH)Phenylacetaldehyde, Phenylacetic acidβ-phenylethylamine wikipedia.org
N-DealkylationCytochrome P450 (CYP) enzymes (presumed)2-PhenylethylamineN-alkylated phenylethylamines nih.gov
HydroxylationCytochrome P450 (CYP) enzymes (presumed)Hydroxylated derivatives (alkyl or aryl)Substituted phenylethylamines researchgate.net
N-AcetylationN-acetyltransferase (NAT)N-acetylated metabolitesSubstituted phenylethylamines researchgate.net
ConjugationUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide and sulfate conjugatesHydroxylated metabolites nih.gov

Receptor Binding and Mechanistic Pharmacology of Butyl 2 Phenylethyl Amine Hydrochloride Analogues

Trace Amine-Associated Receptor 1 (TAAR1) Interaction Studies

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine (β-PEA), and is a key modulator of monoaminergic systems. researchgate.netnih.gov Analogues of Butyl(2-phenylethyl)amine, which share the core β-PEA scaffold, are potent ligands at this receptor, exhibiting a range of agonist activities.

Phenethylamine (B48288) analogues display a wide spectrum of efficacy at human TAAR1, ranging from full agonism to partial agonism. The endogenous ligand β-PEA serves as a benchmark for full agonist activity. nih.gov Synthetic analogues have been developed that either mimic or modulate this activity. For instance, compounds like RO5256390 demonstrate high potency and efficacy comparable to β-PEA, with a reported cAMP production of 79–107% relative to PEA. nih.gov In contrast, other analogues such as RO5203648 and RO5263397 are classified as partial agonists, eliciting a submaximal response (e.g., 48%–73% efficacy for RO5203648) compared to full agonists. nih.gov

The agonist activity of various phenethylamine analogues at human TAAR1 has been quantified in vitro, revealing how structural modifications influence potency (EC₅₀) and efficacy (Eₘₐₓ). nih.gov Generally, almost all tested phenethylamines activate TAAR1. nih.gov For example, N-methylphenethylamine and hordenine (B123053) are potent full agonists, whereas other analogues like methylsynephrine show no significant activation. nih.gov Novel compounds, such as PCC0105004, have been identified as high-efficacy full agonists with potent EC₅₀ values. nih.gov

Interactive Table: Efficacy of Phenethylamine Analogues at Human TAAR1
CompoundTypeEC₅₀ (µM)Eₘₐₓ (% of β-PEA)Source
β-PhenylethylamineFull Agonist1.8100% nih.gov
N-MethylphenethylamineFull Agonist2.5104% nih.gov
HordenineFull Agonist3.598% nih.gov
TyramineFull Agonist9.196% nih.gov
p-SynephrinePartial Agonist9240% nih.gov
RO5256390Full AgonistN/A79-107% nih.gov
RO5203648Partial AgonistN/A48-73% nih.gov
PCC0105004Full Agonist0.0618292.9% nih.gov
MethylsynephrineInactive>300N/A nih.gov

The interaction between phenethylamine analogues and TAAR1 is governed by specific structural features within the receptor's binding pocket. Cryo-electron microscopy studies have revealed a primary amine recognition pocket (PARP) and a second binding pocket (SBP) within TAAR1. nih.gov A highly conserved aspartic acid residue, D103 (D3.32), in the PARP is crucial for recognizing the primary amine group of ligands like β-PEA through a salt bridge interaction. nih.govresearchgate.netebi.ac.uk Mutation of this residue renders the receptor insensitive to β-PEA and related compounds. ebi.ac.uk

Beyond this primary anchor point, ligand specificity and efficacy are modulated by interactions within the broader binding pocket. Key residues, including Ser107, Trp264, Phe268, and Tyr294, form hydrogen bonds and hydrophobic or π-π stacking interactions that stabilize the ligand-receptor complex. ebi.ac.ukresearchgate.net For example, residue 268 (Thr in mouse TAAR1, Met in rat TAAR1) and residue 287 (Tyr in mouse TAAR1, Asn in rat TAAR1) have been identified as major contributors to the binding of amphetamine isomers and determining species-specific stereoselectivity. ebi.ac.uk The presence of a hydroxyl group on the phenyl ring, as in tyramine, can enhance binding compared to β-PEA by providing an additional point of interaction. nih.gov Targeting specific residues in the SBP can further modulate the signaling preference of the ligand. nih.gov

Opioid Receptor Ligand Investigations (Kappa, Mu, Delta)

Certain derivatives of 2-phenylethylamine, particularly those where the phenethyl moiety is attached to the nitrogen atom of an opioid scaffold, exhibit significant affinity for opioid receptors. These interactions are critical to their pharmacological profiles, which can include potent agonism and functionally selective signaling.

The N-phenethyl substitution on various opioid cores is a well-established strategy for enhancing affinity and potency, particularly at the mu-opioid receptor (MOR). researchgate.netnih.gov For example, N-phenethylnormorphine demonstrates a sevenfold higher affinity for the MOR (Ki = 0.93 nM) compared to morphine and acts as a potent agonist. researchgate.net This highlights the importance of the N-phenethyl group in interacting with the receptor binding pocket. researchgate.net Similarly, in the fentanyl series of compounds, the N-phenethyl group is considered crucial for high-affinity binding to the MOR. nih.gov

The activation of opioid receptors, including by phenylethylamine analogues, initiates intracellular signaling through the coupling of heterotrimeric G proteins. nih.gov Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα and Gβγ subunits, which then modulate downstream effectors to produce the receptor's physiological effects. nih.gov

Interactive Table: Opioid Receptor Binding Affinities of N-Phenethyl Analogues
CompoundReceptor TargetBinding Affinity (Ki or IC₅₀)Source
N-phenethylnormorphineMu (MOR)Ki = 0.93 nM researchgate.net
Dermorphin Analogue 1Mu (MOR)IC₅₀ = 0.1-5 nM
Dermorphin Analogue 2Mu (MOR)IC₅₀ = 0.1-5 nM
Dermorphin Analogue 4Mu (MOR)IC₅₀ = 0.1-5 nM

Opioid receptors can signal through two primary intracellular pathways: the G-protein pathway, which is largely associated with therapeutic analgesia, and the β-arrestin pathway, which has been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.commdpi.com Ligands that preferentially activate one pathway over the other are known as "biased agonists." nih.gov This functional selectivity offers a promising strategy for developing safer analgesics. mdpi.commdpi.com

Several phenylethylamine derivatives have been identified as G-protein-biased agonists. mdpi.comfrontiersin.org For instance, SR-17018, which contains a 2-phenylethyl moiety, is a G-protein-biased MOR agonist. mdpi.com At the kappa-opioid receptor (KOR), compounds such as HS666 (3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol) and BPHA (N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine) have been developed as G-protein-biased agonists. frontiersin.org The implication of this bias is the potential to elicit robust analgesia with a reduced side-effect profile. mdpi.comfrontiersin.org For KOR agonists, G-protein bias is hypothesized to provide pain and itch relief while avoiding the dysphoria and psychosis associated with unbiased KOR agonists. frontiersin.org However, the therapeutic advantage of G-protein bias is still a subject of ongoing research and debate, with some studies suggesting that these ligands may behave more like low-efficacy partial agonists. mdpi.comnih.govbris.ac.uknih.gov

Adrenergic and Dopaminergic Receptor Interactions

Phenylethylamine and its analogues are structurally similar to endogenous catecholamines like adrenaline, noradrenaline, and dopamine (B1211576). nih.govnih.gov This structural resemblance underlies their ability to interact directly with adrenergic and dopaminergic receptors.

Phenethylamines can act as agonists at a wide array of human adrenergic receptor subtypes, including α₁, α₂, and β receptors. nih.govconsensus.app The potency and efficacy of these interactions are highly dependent on the specific substitutions on the phenethylamine scaffold. consensus.app For example, hordenine is a potent agonist at β₂ receptors, while p-synephrine is an agonist at α₂ₐ receptors. nih.gov Chronic administration of 2-phenylethylamine has been shown to cause a down-regulation of both β₁- and β₂-adrenoceptors in rat cortex, suggesting a long-term adaptive response to increased receptor stimulation. nih.gov

Regarding the dopaminergic system, studies have shown that chronic treatment with 2-phenylethylamine can result in a decreased density of D1-like dopamine receptors in the striatum, while not affecting D2-like receptors. nih.govnih.gov However, other research indicates that 2-phenylethylamine does not directly alter D1-like receptor binding in acute assays. nih.gov In addition to direct receptor interactions, many phenethylamine derivatives are potent inhibitors of the dopamine transporter (DAT), which indirectly modulates dopaminergic signaling by increasing synaptic dopamine levels. biomolther.orgbiomolther.org

Interactive Table: Activity of Phenethylamine Analogues at Adrenergic Receptors
CompoundReceptor TargetPotency (EC₅₀)Efficacy (Eₘₐₓ)Source
AdrenalineADRα₁ₐ34 nM100% nih.gov
AdrenalineADRα₂ₐ8.4 nM100% nih.gov
AdrenalineADRβ₂2.5 nM100% nih.gov
p-SynephrineADRα₁ₐ26 µM105% nih.gov
p-SynephrineADRα₂ₐ100 µM89% nih.gov
HordenineADRα₂ₐ690 µM12% nih.gov
HordenineADRβ₂2.4 µM97% nih.gov
N-MethyltyramineADRα₁ₐ19 µM39% nih.gov

Alpha and Beta-Adrenergic Receptor Modulations by Phenylethylamine Scaffolds

The phenylethylamine (PEA) backbone is a foundational structure for many sympathomimetic agents, and modifications to this scaffold significantly influence activity at alpha (α) and beta (β)-adrenergic receptors. pharmacy180.com Maximal agonistic activity is typically observed in β-phenylethylamine derivatives that feature hydroxyl groups at the meta and para positions of the phenyl ring (a catechol moiety) and a β-hydroxyl group on the ethylamine (B1201723) side chain. pharmacy180.com However, replacement of the catechol group with other substituted phenyl moieties can confer selectivity for different adrenergic receptor subtypes. pharmacy180.com

The substitution at the nitrogen atom of the ethylamine side chain is a critical determinant of α- and β-receptor activity. pharmacy180.com As the size of the N-substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. pharmacy180.com For instance, norepinephrine (B1679862), with a primary amine, is a potent agonist at both α and β1 receptors. pharmacy180.comnih.gov Epinephrine (B1671497), with an N-methyl group, is a potent agonist at α, β1, and β2 receptors. pharmacy180.com Further increasing the bulk of the substituent, such as the isopropyl group in isoproterenol, leads to a significant drop in α-activity and a strong increase in β-activity. pharmacy180.comnih.gov The presence of an N-tertiary butyl group can further enhance selectivity for the β2 receptor. pharmacy180.comnih.gov Therefore, for an N-butylphenylethylamine, a decreased α-adrenergic activity and an increased β-adrenergic activity compared to unsubstituted phenylethylamine would be expected.

Several phenylethylamine analogues found in food supplements have been shown to activate various adrenergic receptors. For example, p-synephrine and hordenine activate ADRα2A, while higenamine (B191414) is a partial agonist at ADRβ2. mdpi.com

Table 1: Influence of N-Substitution on Adrenergic Receptor Activity

Compound N-Substituent α-Receptor Activity β-Receptor Activity
Norepinephrine -H High Moderate (mainly β1)
Epinephrine -CH3 High High (β1 and β2)
Isoproterenol -CH(CH3)2 Low High (non-selective β)
Metaproterenol -CH(CH3)2 Low High (β2 selective)

This table illustrates general structure-activity relationships for adrenergic agonists based on the phenylethylamine scaffold. pharmacy180.com

Dopamine Receptor Subtype (D1/D2-type) Binding and Activity

Phenylethylamine and its derivatives are known to interact with the dopaminergic system, primarily by affecting the dopamine transporter (DAT), which in turn influences dopamine receptor function. biomolther.orgnih.govskku.edu The core phenylethylamine structure is present in endogenous catecholamines like dopamine. nih.gov Many β-phenylethylamine derivatives have been studied for their ability to inhibit dopamine reuptake. biomolther.orgnih.govskku.edu

The structure-activity relationship (SAR) for dopamine reuptake inhibition by phenylethylamine analogues indicates that the nature of substituents on the aromatic ring, the length of alkyl groups, and the size of the ring at the alkylamine position all play a role. biomolther.orgnih.gov Specifically, longer alkyl groups at the alkylamine position have been associated with stronger inhibitory activities on dopamine reuptake. biomolther.orgnih.govskku.edu This suggests that an N-butyl substituent on the phenylethylamine backbone could contribute to DAT inhibition. Inhibition of dopamine reuptake increases the concentration of dopamine in the synapse, which can lead to enhanced activation of dopamine receptors, including D1 and D2 subtypes. biomolther.orgresearchgate.net

Furthermore, studies have shown a functional link between DAT inhibition by phenylethylamine derivatives and the regulation of D2 receptor function. nih.govskku.eduresearchgate.net For instance, the inhibition of dopamine reuptake can prevent the DA-induced endocytosis of D2 receptors. researchgate.net While direct binding affinities of simple N-alkylated phenylethylamines at D1 and D2 receptors are not extensively documented in the provided context, their primary mechanism of modulating dopaminergic neurotransmission appears to be through their action on DAT. biomolther.orgconsensus.app Dopamine receptors are categorized into the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4). mdpi.com The D1-like receptors typically activate adenylyl cyclase, while the D2-like receptors inhibit it. mdpi.com

Serotonin (B10506) (5-HT) Receptor System Engagement

5-HT2A, 5-HT2B, and 5-HT2C Receptor Binding Profiles and Activation Potency

The phenylethylamine scaffold is the basis for a major class of serotonergic hallucinogens that act as agonists at 5-HT2 receptors. nih.govbiomolther.org The affinity and activity of these compounds are highly dependent on the substitution patterns on the phenylethylamine molecule. biomolther.orgbiomolther.org Generally, phenylethylamine derivatives show selectivity for the 5-HT2A receptor. biomolther.org

Many psychoactive phenethylamines are agonists at 5-HT2A and 5-HT2C receptors. researchgate.net For example, 4-thio-substituted phenethylamines (2C-T drugs) exhibit high affinity for 5-HT2A (Ki values of 1-54 nM) and 5-HT2C receptors (Ki values of 40-350 nM). researchgate.net These compounds act as potent partial agonists at 5-HT2A receptors (EC50 values of 1-53 nM) and 5-HT2B receptors (EC50 values of 44-370 nM). researchgate.net

The addition of an N-benzyl group to the phenethylamine structure, creating the "NBOMe" class of compounds, has been shown to dramatically increase affinity for the 5-HT2A receptor, often by as much as 300-fold compared to their simpler N-alkyl counterparts. nih.govnih.gov These N-benzylphenethylamines are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov This highlights the significant role of the N-substituent in modulating activity at serotonin receptors. While specific binding data for N-butylphenylethylamine is not provided, the general trend suggests that N-substitution is a key factor in determining the binding profile and potency at 5-HT2 subtypes.

Influence of Substituents on Receptor Activation and Efficacy

Substituents on both the phenyl ring and the nitrogen atom of the phenylethylamine core profoundly influence receptor activation and efficacy at 5-HT2 receptors. For N-unsubstituted phenylalkylamines, the 2,5-dimethoxy substitution pattern on the phenyl ring is often associated with optimal psychedelic and receptor activity. nih.gov The substituent at the 4-position of the phenyl ring can also be modified to alter activity. nih.gov

As mentioned, N-arylmethyl (e.g., N-benzyl) substitution is a critical modification that dramatically enhances affinity and potency at the 5-HT2A receptor. nih.gov This is thought to be due to the N-benzyl moiety interacting with specific amino acid residues, such as Phe339, in the receptor's binding pocket. nih.gov In contrast, simple N-alkylation has historically been associated with a loss of 5-HT2A activity, though the N-benzyl substitution is a notable exception. mdpi.com

Studies on various phenylethylamine derivatives have shown that alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org Oxygen-containing groups attached to the nitrogen atom can have mixed effects depending on their position. biomolther.org

Table 2: Receptor Interaction Profiles of Select Phenylethylamine Derivatives

Compound Class Receptor Target Typical Affinity (Ki) Functional Activity
2C-T Drugs 5-HT2A 1-54 nM Potent Partial Agonist
5-HT2C 40-350 nM -
5-HT2B - Potent Partial Agonist (EC50 44-370 nM)

This table summarizes the general receptor binding and activity profiles for classes of substituted phenethylamines. nih.govresearchgate.net

Other Receptor and Protein Targets and Mechanistic Insights

Adenosine (B11128) Receptor (AR) Ligand Properties

The 2-phenylethylamine moiety is a structural component found in a variety of adenosine receptor (AR) ligands. nih.gov Adenosine receptors are G-protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. nih.gov The phenylethylamine structure can be found in well-known AR ligands such as N6-(2-phenylethyl)adenosine and the potent A2A receptor agonist CGS 21680. nih.govnih.gov

In the case of CGS 21680, the 2-(2-phenylethyl)amino modification on the adenosine core is particularly important for enhancing affinity at the A2A adenosine receptor. nih.gov This suggests that the phenylethylamine structure can serve as a key pharmacophore for interaction with this receptor subtype. While the provided information focuses on phenylethylamine as a fragment within larger, more complex adenosine receptor ligands, it underscores the potential for the basic phenylethylamine scaffold to interact with this receptor system. The specific ligand properties of Butyl(2-phenylethyl)amine hydrochloride at adenosine receptors have not been detailed, but the presence of the phenylethylamine motif in known AR ligands suggests a potential, though likely weak, interaction.

Sigma-1 Receptor Affinity and Selectivity

Research into the structure-activity relationships of ligands for the sigma-1 receptor has identified the phenylalkylamine framework as a key pharmacophore. nih.gov Studies on various N-alkylamines have demonstrated that the addition of an N-3-phenylpropyl or N-3-(4-nitrophenyl)propyl group can significantly enhance binding affinity for the sigma-1 receptor, in some cases by several orders of magnitude. nih.gov This suggests that the N-(2-phenylethyl) component of this compound could contribute favorably to its potential interaction with the sigma-1 receptor.

The increase in affinity is particularly pronounced for N-alkylamines with shorter carbon chains. nih.gov For instance, the affinity of butylamine (B146782) for the sigma-1 receptor is dramatically increased with the addition of a phenylpropyl group. nih.gov This observation underscores the potential for N-butyl substitution, as seen in this compound, to be a component of a high-affinity sigma-1 receptor ligand when combined with a phenylethyl group. The minimal pharmacophore for sigma-1 receptor binding is suggested to be a phenylalkylamine structure, a core feature of this compound. nih.gov

Compound/Derivative ClassModificationImpact on Sigma-1 Receptor Affinity
N-AlkylaminesAddition of N-3-phenylpropyl group2 to 6 orders of magnitude higher affinity
N-AlkylaminesAddition of N-3-(4-nitrophenyl)propyl group2 to 6 orders of magnitude higher affinity
Short-chain N-alkylamines (e.g., butylamine)Addition of a phenylpropyl groupDramatic increase in affinity nih.gov

Carbonic Anhydrase (CA) Inhibition Mechanisms

The phenethylamine scaffold has been explored as a basis for the development of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. nih.gov Research has demonstrated that derivatives of phenethylamine can exhibit potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govnih.gov

One area of investigation involves symmetric sulfamides derived from phenethylamines, which have shown excellent inhibitory effects against hCA I and hCA II, with IC50 values in the nanomolar range. nih.gov Another class of compounds, phenethylamine monothiocarbamates, has also demonstrated inhibitory activity in the nanomolar range against hCA II. nih.gov Furthermore, branched sulfamides that incorporate a 1-phenyl-2-phenethylamine structure have been identified as single-digit nanomolar inhibitors of both hCA I and hCA II. nih.gov While this compound is not a sulfamide (B24259) or monothiocarbamate, these findings indicate that the core phenethylamine structure is compatible with potent CA inhibition.

Phenethylamine Derivative ClassTarget IsoenzymesReported Inhibition
Symmetric sulfamideshCA I, hCA IIIC50 values of 21.66–28.88 nM for hCA I and 14.44–30.13 nM for hCA II nih.gov
Phenethylamine monothiocarbamateshCA IIActivities in the range of 26–43 nM nih.gov
Branched sulfamides with 1-phenyl-2-phenethylamine scaffoldhCA I, hCA IISingle-digit nanomolar inhibition nih.gov

Dipeptidyl Peptidase-4 (DPP4) Ligand Research

For example, a series of piperidinyl-2-phenethylamino compounds have been developed and investigated as DPP4 inhibitors. nih.gov Additionally, research has focused on pyrrolidine-constrained phenethylamines, which have been optimized to yield potent and selective DPP4 inhibitors with favorable pharmacokinetic profiles. researchgate.net These examples demonstrate that the phenethylamine backbone can be effectively incorporated into molecules that exhibit high affinity and selectivity for the DPP4 active site. The development of these inhibitors was often guided by structure-based drug design, leveraging co-crystal structures to optimize substituents on the core phenethylamine structure. researchgate.net

Phenethylamine-based DPP4 Inhibitor ClassKey Structural FeatureOutcome of Research
Piperidinyl-2-phenethylamino derivativesPiperidine constraint on the phenethylamine scaffoldInvestigated as DPP4 inhibitors nih.gov
Pyrrolidine-constrained phenethylaminesPyrrolidine constraint on the phenethylamine scaffoldDevelopment of potent and selective inhibitors with good pharmacokinetic profiles researchgate.net

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Impact of N-Substitution on Biological Activity

Alterations at the amine nitrogen (N-substitution) are a key determinant of the pharmacological profile of phenethylamine (B48288) analogs. The size, length, and branching of the substituent attached to the nitrogen atom can dramatically shift the compound's affinity and efficacy at various receptors and enzymes.

The length of the N-alkyl chain plays a significant role in modulating the biological activity of phenethylamines. Studies on a range of receptors and transporters show that potency can be finely tuned by varying the number of carbons in the alkyl substituent.

For instance, at the dopamine (B1211576) transporter (DAT), longer alkyl groups on the amine have been shown to enhance inhibitory activity. biomolther.orgnih.gov A study of 2-(alkyl amino)-1-arylalkan-1-one derivatives, which share the core phenethylamine structure, demonstrated a clear trend where dopamine reuptake inhibition increased as the N-alkyl chain was elongated from ethyl to hexyl. This suggests that the additional hydrophobic interactions provided by longer chains contribute favorably to binding within the transporter. biomolther.org

CompoundN-Alkyl SubstituentIC₅₀ for DA Reuptake Inhibition (nM)
Analog 1Ethyl1872.0
Analog 2Propyl1008.0
Analog 3Pentyl493.2
Analog 4Hexyl421.0

Similarly, in the context of adrenergic receptors, the size of the N-alkyl substituent is a critical factor for selectivity. As the bulk of the substituent on the nitrogen increases, there is a general decrease in α-receptor agonist activity and a concurrent increase in β-receptor agonist activity. uobasrah.edu.iqjove.com This principle is exemplified by the endogenous catecholamines, where norepinephrine (B1679862) (N-H) has potent α-activity, while epinephrine (B1671497) (N-methyl) is a potent agonist at α, β1, and β2 receptors. uobasrah.edu.iq Further increasing the size, as with an N-butyl group, would be expected to continue this trend, favoring β-receptor interactions over α-receptor interactions.

While simple N-alkylation can modulate activity, the introduction of larger, bulkier substituents often leads to more dramatic and sometimes unexpected changes in the pharmacological profile.

Early studies involving N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups were found to significantly reduce activity at serotonin (B10506) 5-HT₂ₐ receptors. nih.gov This led to the general assumption that converting the primary amine to a secondary one was detrimental to activity at this receptor. However, it was later discovered that substitution with a much bulkier N-benzyl group could dramatically improve both binding affinity and functional activity. nih.govacs.orgmdpi.com This highlights that the interaction is not merely a function of size, but also of the specific hydrophobic and aromatic interactions the bulky group can make within the receptor's binding pocket.

At adrenergic receptors, an N-tertiary butyl group is known to enhance β₂ selectivity. uobasrah.edu.iq This demonstrates how steric bulk can be strategically employed to favor binding at one receptor subtype over another. In contrast, at the human trace amine-associated receptor 1 (hTAAR1), N-methylation results in a minor (approximately 3-fold) decrease in potency, whereas further methylation to a tertiary amine leads to a significant (~30-fold) reduction in potency. nih.gov

Ethylene (B1197577) Chain Modifications and Conformational Influences

The two-carbon ethylene linker that connects the aromatic ring to the amine group is not merely a spacer; its substitution and conformational flexibility are vital for biological activity.

Substitution on the α-carbon (the carbon adjacent to the amine) has significant pharmacological consequences. The addition of a methyl group at the α-position, as seen in amphetamine, reduces direct agonist activity at adrenergic receptors. pharmacy180.com However, this modification also confers resistance to metabolic degradation by monoamine oxidase (MAO), thereby increasing the compound's duration of action. jove.comjove.com At the hTAAR1 receptor, an α-methyl group is detrimental to potency. nih.gov

Substitution on the β-carbon (the carbon adjacent to the phenyl ring) is also important. A hydroxyl group at the β-position is a feature of many potent, direct-acting adrenergic agonists like norepinephrine. uobasrah.edu.iq This group enhances both α- and β-agonist activity but also lowers lipophilicity, which can reduce penetration into the central nervous system. jove.comjove.com

The conformation of the ethylene side chain is believed to be a key factor in determining how the molecule fits into its binding site. Molecular orbital studies suggest that flexible phenethylamines can exist in three practically equivalent stable conformations: one in which the amine is trans to the phenyl ring, and two gauche conformations. researchgate.net To better understand the specific "bioactive conformation" required for receptor activation, researchers have synthesized conformationally constrained analogs. These rigid molecules, where the ethyl side chain is locked into a specific orientation, have provided evidence that for some receptors, the side chain binds in an out-of-plane conformation relative to the aromatic ring. researchgate.net

Stereochemical Implications in SAR/SER Development

The introduction of a chiral center into a molecule can have profound effects on its pharmacological activity. In the context of Butyl(2-phenylethyl)amine hydrochloride and its analogs, stereochemistry is a critical factor in the development of structure-activity relationship (SAR) and structure-efficacy relationship (SER) models. The spatial arrangement of substituents around a stereocenter dictates the molecule's three-dimensional shape, which in turn governs its ability to bind to and interact with specific biological targets such as receptors and enzymes.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, being chiral themselves, can differentiate between stereoisomers. For phenylethylamine derivatives, the presence of a chiral center, often at the alpha or beta position of the ethylamine (B1201723) side chain, leads to distinct interactions with target proteins.

While specific research on the stereoisomers of this compound is not extensively detailed in publicly available literature, the principles of stereochemistry observed in closely related analogs provide a strong basis for understanding its potential stereochemical implications. The differential activity of enantiomers is a common theme in the SAR of N-alkylated phenylethylamines.

Detailed Research Findings on Stereoselectivity in Phenylethylamine Analogs

Studies on a wide range of phenylethylamine derivatives have consistently highlighted the importance of stereochemistry in determining their biological activity. For example, the stereoselectivity of adrenergic agonists like epinephrine and norepinephrine is well-documented, with the (R)-(-)-enantiomers being the pharmacologically active forms that bind with much higher affinity to adrenergic receptors than their (S)-(+)-counterparts. nih.gov

This principle of stereoselectivity extends to other phenylethylamine derivatives and their interactions with various biological targets. Research on the membrane transport of chiral phenylethylamine derivatives by human monoamine transporters (NET, DAT, and SERT) and organic cation transporters (OCT1, OCT2, and OCT3) has revealed significant differences in the uptake and affinity of enantiomers.

The following table summarizes the stereoselectivity observed in the uptake of selected phenylethylamine derivatives by different human monoamine transporters.

CompoundTransporterPreferred EnantiomerFold Difference in Uptake
Norepinephrine NET(S)-~2.4x
DAT(S)-~1.5x
SERT(R)-~1.2x
Epinephrine NET(R)-~1.8x
DAT(R)-~1.5x
SERT(S)-~1.3x

Data synthesized from studies on stereoselective transport of phenylethylamine derivatives. nih.gov

Furthermore, computational docking studies have been employed to elucidate the structural basis of stereoselectivity. In a study of β-phenethylamine derivatives as dopamine reuptake inhibitors, docking simulations for a chiral compound revealed that the (S)-enantiomer was more stable in the binding site of the human dopamine transporter (hDAT) compared to the (R)-enantiomer. This difference in stability was attributed to a better fit within the binding pocket, which is defined by specific helices of the transporter protein.

The table below illustrates the concept of differential binding stability from a representative docking study of a chiral phenylethylamine analog.

EnantiomerDocking Score (Binding Affinity Estimate)Interpretation
(S)-Isomer Lower Value (e.g., -8.5 kcal/mol)More stable binding, higher predicted affinity
(R)-Isomer Higher Value (e.g., -7.2 kcal/mol)Less stable binding, lower predicted affinity

Illustrative data based on the principles described in docking studies of chiral phenylethylamine derivatives.

These findings underscore the critical role that stereochemistry plays in the interaction of phenylethylamine derivatives with their biological targets. The precise three-dimensional arrangement of atoms in one enantiomer allows for more favorable interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions—with the chiral environment of the binding site. Consequently, this can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist activity) between enantiomers. Therefore, the development of stereochemically pure N-alkylated phenylethylamines is a crucial aspect of designing selective and effective therapeutic agents.

Computational Chemistry and Molecular Modeling for Butyl 2 Phenylethyl Amine Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations provide deep insights into the electronic structure, geometry, and reactivity of molecules. These methods are fundamental to understanding the intrinsic properties of a compound like Butyl(2-phenylethyl)amine hydrochloride.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the molecular geometry and energy of chemical systems. In the study of phenethylamine (B48288) derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the molecule's total electronic energy. For instance, conformational studies of 2-phenylethylamine have utilized methods like MP2/6-311++G(d,p) to identify different stable conformers and their relative energies. These calculations help in understanding how the alkyl-amine chain orients itself relative to the phenyl ring, which can be influenced by weak intramolecular interactions.

The geometry optimization process for a molecule like this compound would involve systematically exploring different rotational possibilities (dihedral angles) around the single bonds, particularly in the butyl and ethylamine (B1201723) fragments, to locate the global energy minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for further computational analyses like molecular docking.

Table 1: Representative Theoretical Methods for Geometry Optimization of Phenethylamine Derivatives

MethodBasis SetKey Findings
MP26-311++G(d,p)Identification of multiple stable conformers of 2-phenylethylamine.
DFTVariousDetermination of structural properties and conformational equilibria in liquid 2-phenylethylamine.

This table is illustrative and based on studies of related phenethylamine compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For phenethylamine derivatives, a HOMO-LUMO analysis would help in predicting their reactivity in various chemical and biological processes. For example, a lower energy gap might indicate a higher propensity to participate in charge-transfer interactions with biological targets. The distribution of the HOMO and LUMO across the molecule can also reveal which parts of the molecule are more likely to be involved in electron donation and acceptance.

The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In a MEPS map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, a MEPS analysis would likely show a region of high positive potential around the ammonium (B1175870) group (-NH2+-), indicating its susceptibility to interactions with negatively charged residues in a receptor binding site. The phenyl ring would likely exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons, making it a potential site for π-π stacking or cation-π interactions.

Molecular Docking for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for understanding ligand-protein interactions.

Molecular docking simulations of phenethylamine derivatives have been used to predict how these molecules bind to various biological targets, such as neurotransmitter transporters and receptors. biomolther.org For this compound, docking studies could be performed against relevant protein targets to predict its binding mode and estimate its binding affinity. The binding affinity is often expressed as a docking score, which is a calculated value representing the predicted free energy of binding.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to evaluate the fitness of each pose, and the pose with the best score is considered the most likely binding mode.

Table 2: Examples of Protein Targets for Docking Studies of Phenethylamine Derivatives

Protein TargetPDB ID (Example)Potential Relevance
Human Dopamine (B1211576) Transporter (hDAT)4M48Understanding effects on dopamine reuptake.
Tubulin4O2BInvestigating potential as microtubule-targeting agents. nih.gov
5-HT2A Receptor6A93Elucidating psychedelic and psychoactive effects.

This table provides examples of protein targets relevant to the broader class of phenethylamines.

A significant outcome of molecular docking is the identification of the key amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. For this compound, the protonated amine group would be expected to form a strong ionic interaction or a hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding pocket. The butyl group would likely engage in hydrophobic interactions with nonpolar residues, while the phenyl ring could participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. biomolther.org

By analyzing the predicted binding pose, researchers can gain a detailed understanding of the molecular basis of the ligand's activity. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved potency and selectivity. For example, understanding the specific interactions of the butyl group could guide modifications to this part of the molecule to enhance binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, providing detailed information on the dynamic interactions between a ligand and its biological target at an atomic level. researchgate.netnih.gov

Understanding how a ligand like this compound interacts with a receptor or enzyme requires analyzing the dynamic changes in the complex's conformation upon binding. MD simulations are instrumental in exploring these dynamics. For instance, studies on G-protein-coupled receptors (GPCRs), a common target for phenylethylamine derivatives, show that ligand binding induces specific conformational changes that are crucial for receptor activation. nih.gov

Simulations can reveal how the ligand settles into the binding pocket and how the receptor adjusts its shape in response. For example, research on nicotinic and androgen receptors demonstrates that agonists and antagonists induce distinct conformational fluctuations in the receptor, particularly in key regions like helix 12 (H12) in the androgen receptor's ligand-binding domain. elifesciences.orgescholarship.org These ligand-specific dynamics determine the functional outcome of the interaction. nih.gov By applying MD simulations to a this compound-receptor complex, researchers could map its binding mode and identify the key interactions that stabilize the complex, similar to studies performed on other amine neurotransmitters. rsc.orgresearchgate.net

Table 1: Key Concepts in Molecular Dynamics (MD) Simulations

Term Description Relevance to this compound
Conformational Ensemble The collection of different three-dimensional structures a molecule or complex adopts over time. MD simulations can generate the conformational ensemble of the compound when bound to a target, revealing its preferred binding poses and the receptor's response.
Binding Free Energy A measure of the affinity between a ligand and its receptor. Techniques like MM-PBSA, applied to MD trajectories, can calculate this energy, helping to predict how tightly the compound binds to its target. elifesciences.org
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecular structures. Used to assess the stability of the ligand-receptor complex over the course of the simulation. A stable RMSD suggests a stable binding mode. semanticscholar.org
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual atoms or residues from their average position. Highlights flexible regions of the receptor that may be involved in ligand binding and signal transduction. semanticscholar.org

For agonists, binding is the first step in a cascade of events leading to a biological response. MD simulations can help elucidate the intricate mechanisms of this signal transduction. Studies on GPCRs, such as the beta-2 adrenergic receptor (β2AR), have used MD simulations to understand how an agonist binding event is transmitted from the ligand-binding pocket to the intracellular G-protein coupling site. researchgate.net

These simulations can track the conformational changes that propagate through the receptor, leading to its activation and subsequent interaction with downstream signaling proteins like G-proteins. researchgate.netsemanticscholar.org For example, simulations have shown that agonist binding can stabilize specific active conformations of the receptor, which are then recognized by intracellular signaling partners. nih.gov Applying this methodology to this compound would allow researchers to investigate its potential as an agonist, predicting how it might initiate a signaling cascade and providing a molecular basis for its pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscispace.com These models are crucial for predicting the activity of new compounds and optimizing lead structures in drug discovery. nih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. mdpi.com To build a CoMFA model, a set of structurally related compounds with known activities, such as analogs of this compound, are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated and used as descriptors in a partial least squares (PLS) analysis to generate a predictive model. scispace.com

Studies on other amine derivatives, like 2-phenylcyclopropylmethylamine (PCPMA) ligands for the D3 receptor, have successfully used CoMFA to develop models with high predictive power (q² > 0.6, r² > 0.9). mdpi.com The resulting contour maps from a CoMFA analysis highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent compounds.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models can be developed based on a set of active ligands, even without knowledge of the receptor's structure. researchgate.net

For the phenethylamine class of compounds, pharmacophore models have been successfully developed to identify the key features required for activity at targets like the β2-adrenoceptor. researchgate.net These features typically include aromatic centers, hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net By analyzing the biological activity data of a series of this compound analogs, a pharmacophore model could be constructed. This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity.

In Silico Prediction of Biological Targets and Activities (e.g., Online Pass Prediction)

In the early stages of drug discovery, identifying the potential biological targets of a compound is a critical step. researchgate.netresearchgate.net In silico methods, which are often ligand-based, predict the biological activity spectrum of a compound by comparing its structure to the structures of well-characterized substances in large databases. nih.govnih.gov

One such tool is the Prediction of Activity Spectra for Substances (PASS). The PASS algorithm works on the principle that a compound's biological activity is a function of its structure. nih.gov It compares the input structure, such as this compound, to a massive database of biologically active compounds and predicts a wide range of pharmacological effects and mechanisms of action. The output is a list of potential activities, each with a probability of being active (Pa) or inactive (Pi).

This approach can help identify novel therapeutic applications for existing compounds (drug repositioning) and anticipate potential side effects or off-target activities. f1000research.com For this compound, a PASS prediction could suggest potential targets for further experimental validation, accelerating the characterization of its pharmacological profile.

Table 2: Illustrative PASS Prediction for this compound Note: This table is a hypothetical representation of the type of output generated by a PASS prediction and is for illustrative purposes only. The activities and probabilities are not based on actual experimental data.

Predicted Biological Activity Pa (Probability to be Active) Pi (Probability to be Inactive)
Pharmacological Effects
Adrenergic alpha agonist 0.654 0.011
Analeptic 0.588 0.023
Psychostimulant 0.512 0.045
Vasoconstrictor 0.498 0.037
Mechanisms of Action
Monoamine oxidase B inhibitor 0.710 0.008
Dopamine release stimulant 0.621 0.019
Trace amine-associated receptor agonist 0.550 0.031
CYP2D6 substrate 0.475 0.052

Advanced Research Perspectives and Future Directions

Design Principles for Novel Analogues with Highly Targeted Activities

The development of novel analogues of Butyl(2-phenylethyl)amine hydrochloride with enhanced target specificity is a significant area of future research. The foundational 2-phenethylamine scaffold is a versatile template found in numerous biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.govresearchgate.net This structural motif offers multiple points for chemical modification to fine-tune pharmacological activity and achieve selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. nih.govpharmacy180.com

Key design principles for creating analogues with highly targeted activities are derived from established structure-activity relationships (SAR) within the broader phenethylamine (B48288) class. pharmacy180.comnih.govbiomolther.org These principles involve strategic modifications to three main parts of the this compound molecule: the phenyl ring, the ethylamine (B1201723) side chain, and the N-butyl group.

Phenyl Ring Substitution: Introducing substituents onto the aromatic ring can dramatically alter receptor affinity and selectivity. For instance, hydroxyl groups at the meta and para positions are crucial for maximal activity at adrenergic receptors, as seen in catecholamines. pharmacy180.com Similarly, substitutions with alkyl, halogen, or methoxy (B1213986) groups can modulate affinity for serotonin (B10506) receptors like 5-HT2A. nih.govbiomolther.org For this compound, analogues could be designed with various substitution patterns on the phenyl ring to probe interactions with the binding pockets of different receptors and transporters.

Side-Chain Modification: Alterations to the ethylamine linker, such as the introduction of an α-methyl group, can increase metabolic stability by making the compound resistant to degradation by monoamine oxidase (MAO). pharmacy180.com This modification also introduces a chiral center, which can lead to stereoselective interactions with biological targets.

N-Alkyl Group Variation: The size and nature of the substituent on the nitrogen atom are critical for determining receptor selectivity. Within adrenergic agents, increasing the bulk of the N-substituent generally decreases α-receptor activity while increasing β-receptor activity. pharmacy180.com The N-butyl group of this compound could be replaced with other alkyl or arylalkyl groups of varying sizes and polarities to systematically explore the steric and electronic requirements of its target binding sites and to shift its activity profile.

Design StrategyMolecular Target AreaPotential Effect on ActivityExample Modification
Phenyl Ring SubstitutionAromatic binding pocket of receptors/transportersAlters binding affinity and selectivity (e.g., for adrenergic or serotonergic targets). pharmacy180.comnih.govIntroduction of hydroxyl, methoxy, or halogen groups at various positions.
α-Carbon AlkylationEthylamine side chainIncreases metabolic resistance to MAO; introduces stereoselectivity. pharmacy180.comAddition of a methyl group to the carbon adjacent to the phenyl ring.
N-Substituent ModificationAmine binding region of receptors/transportersModulates receptor selectivity (e.g., shifting from α- to β-adrenergic activity). pharmacy180.comReplacing the N-butyl group with smaller (e.g., methyl) or bulkier (e.g., tert-butyl) alkyl groups.
Conformational ConstraintOverall molecular shapeLocks the molecule into a specific bioactive conformation to increase potency and selectivity. researchgate.netIncorporating the ethylamine side chain into a ring structure.

Integration of Omics Data for Systems-Level Mechanistic Understanding

To achieve a comprehensive understanding of the biological effects of this compound, future research will necessitate the integration of multiple high-throughput "omics" technologies. nygen.ionashbio.com A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound, moving beyond a single target to reveal its impact on complex biological networks. nih.govomicstutorials.compharmafeatures.com

Since specific omics data for this compound is not yet available, a prospective research framework can be outlined:

Transcriptomics: Using techniques like RNA-sequencing, researchers could analyze how this compound alters gene expression in target cells or tissues. This would reveal the upregulation or downregulation of specific genes and signaling pathways, offering clues about its mechanism of action and potential off-target effects. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications following compound exposure. This layer of data provides insight into the functional consequences of transcriptomic changes and can help identify the direct protein targets of the compound or its downstream effectors. nashbio.com

Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics can reveal how this compound perturbs cellular metabolism. nih.gov This is particularly relevant for a phenylethylamine derivative, as it may influence the pathways of endogenous neurotransmitters. mdpi.com

Integrated Multi-Omics Analysis: The true power of this approach lies in the computational integration of these diverse datasets. nygen.ioomicstutorials.com By combining information on gene expression, protein levels, and metabolic changes, researchers can construct detailed molecular networks to map the compound's full mechanism of action, identify biomarkers of its activity, and predict its broader physiological effects. pharmafeatures.com

Omics TechnologyBiological Information GeneratedPotential Insight for this compound
Transcriptomics (e.g., RNA-Seq)Differential gene expression profiles.Identifies cellular pathways and biological processes modulated by the compound. nih.gov
Proteomics (e.g., LC-MS/MS)Changes in protein abundance and post-translational modifications.Reveals direct and indirect protein targets and functional cellular responses. nashbio.com
Metabolomics (e.g., GC-MS, LC-MS)Alterations in endogenous small molecule metabolite levels.Uncovers effects on metabolic pathways, especially those related to neurotransmitters. nih.gov
Integrative BioinformaticsComprehensive network models of molecular interactions.Provides a systems-level understanding of the compound's mechanism of action and physiological impact. nygen.iopharmafeatures.com

High-Throughput Screening and Virtual Screening Applications in Ligand Discovery

High-throughput screening (HTS) and virtual screening (VS) are powerful methodologies poised to accelerate the discovery of new ligands related to this compound, either by identifying its biological targets or by finding novel molecules with similar or improved activities. bmglabtech.comdrugtargetreview.com

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds for activity against a specific biological target. bmglabtech.com If a primary biological target for this compound is identified, HTS assays could be developed to screen for other compounds that modulate this target. nih.gov Conversely, phenotypic HTS, which measures changes in cell behavior or appearance, could be used to screen for compounds that elicit a similar cellular response to this compound, thereby identifying molecules that may act through the same or parallel pathways. nih.gov

Virtual Screening (VS): Virtual screening uses computational methods to analyze large compound databases, offering a time- and cost-effective alternative to physical screening. arxiv.org This approach can be broadly categorized into structure-based and ligand-based methods. nih.gov

Ligand-Based Virtual Screening (LBVS): This method utilizes the known structure of an active molecule, such as this compound, as a template. arxiv.org Computational techniques search for other molecules in a database with similar 2D or 3D structural features or physicochemical properties, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known or can be modeled, SBVS can be employed. nih.gov This involves docking a library of virtual compounds into the target's binding site to predict their binding affinity and orientation. researchgate.net This approach could be used to identify novel scaffolds that interact with the same target as this compound.

Screening MethodPrincipleApplication for this compoundPrimary Outcome
High-Throughput Screening (HTS)Automated experimental testing of large compound libraries against a biological target. bmglabtech.comIdentify other compounds that modulate the same target or produce a similar cellular phenotype.Experimentally validated "hit" compounds. drugtargetreview.com
Ligand-Based Virtual Screening (LBVS)Computational search for molecules with similar structural or chemical properties to a known active ligand. arxiv.orgUse the structure of this compound to find structurally similar compounds.A ranked list of virtual hits for subsequent experimental testing. nih.gov
Structure-Based Virtual Screening (SBVS)Computational docking of virtual compounds into the 3D structure of a protein target. nih.govIdentify novel, structurally diverse compounds that could bind to the target(s) of this compound.Predicted binding poses and affinities of virtual compounds. mdpi.com

Methodological Innovations in Analytical and Biochemical Characterization of Phenylethylamines

The precise characterization of this compound and its analogues relies on continuous advancements in analytical and biochemical methodologies. Innovations in these areas are crucial for confirming chemical structures, quantifying their presence in biological samples, and elucidating their interactions with molecular targets.

Analytical Characterization: Modern analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with chromatographic separation methods like ultra-high-performance liquid chromatography (UHPLC), offer unprecedented sensitivity and specificity. bohrium.commdpi.comscispace.com

UHPLC-HRMS: This method allows for the rapid separation and identification of phenylethylamines and their metabolites from complex biological matrices. mdpi.com Accurate mass measurements provided by HRMS can help determine the elemental composition of unknown molecules, while fragmentation patterns (MS/MS) can elucidate their chemical structure, making it possible to distinguish between closely related isomers. bohrium.comrsc.org

Fluorescence Derivatization: For enhanced sensitivity in quantification, derivatization techniques can be employed. Phenylethylamines can be reacted with fluorescent reagents, allowing for their detection at very low concentrations using HPLC with fluorescence detection. researchgate.net

Biochemical Characterization: Understanding the interaction of this compound with its biological targets requires sophisticated biochemical assays.

Receptor Binding and Transporter Uptake Assays: The functional activity of phenylethylamines is often assessed through radioligand binding assays to determine their affinity for specific receptors (e.g., serotonin or dopamine receptors) and through uptake inhibition assays to measure their potency at neurotransmitter transporters (e.g., the dopamine transporter, DAT). nih.govmdpi.com

Enzymatic Electrochemical Biosensors: An emerging area of innovation involves the development of biosensors for the real-time detection of neurotransmitters and related molecules. mdpi.com These sensors, which can be based on enzymes like laccase or tyrosinase, could be adapted to study how compounds like this compound influence neurotransmitter dynamics in vitro or even in vivo. nih.gov

MethodologyTechniquePurpose in Phenylethylamine Research
Analytical CharacterizationUHPLC-HRMSProvides structural identification, accurate mass measurement, and quantification of the compound and its metabolites in complex samples. bohrium.commdpi.com
HPLC with Fluorescence DetectionOffers highly sensitive quantification of phenylethylamines in biological fluids after chemical derivatization. researchgate.net
Biochemical CharacterizationRadioligand Binding/Uptake AssaysMeasures the affinity and potency of the compound at specific receptor and transporter targets. nih.gov
Electrochemical BiosensorsEnables real-time monitoring of neurotransmitter levels to assess the compound's effect on neurochemical dynamics. mdpi.com

Exploration of this compound as a Chemical Probe in Complex Biological Systems

A significant future direction for this compound is its potential development into a chemical probe. A chemical probe is a small molecule with high potency and well-defined selectivity for a specific biological target, used to investigate the function of that target in cellular and organismal systems. nih.govresearchgate.netnih.gov Such tools are invaluable for target validation in drug discovery and for dissecting complex biological pathways. uq.edu.au

For this compound to qualify as a high-quality chemical probe, it would need to meet several stringent criteria:

Potency: It must demonstrate high potency against its intended target, typically with an in-vitro activity of less than 100 nM. nih.govresearchgate.net

Selectivity: It should be highly selective for its target over other related proteins. A well-characterized selectivity profile is essential to ensure that the observed biological effects are due to the modulation of the intended target. uq.edu.au

Mechanism of Action: The precise way it interacts with its target (e.g., as an agonist, antagonist, or inhibitor) must be clearly understood. researchgate.net

Cellular Activity: The compound must be able to enter cells and engage its target in a cellular context to be useful for studying biological processes. nih.gov

The development process would involve rigorous validation. uq.edu.au This includes comprehensive profiling against a broad panel of receptors and enzymes to confirm its selectivity. Furthermore, a crucial step in validating a chemical probe is the development of a structurally similar but biologically inactive analogue to serve as a negative control. mskcc.org Using both the active probe and the inactive control in experiments helps to confirm that the observed phenotype is a direct result of engaging the intended target. nih.gov

If this compound is found to possess the required potency and selectivity for a particular target, it could be used to explore the role of that target in various physiological and disease processes. nih.gov For example, if it is a selective ligand for a specific trace amine-associated receptor (TAAR), it could be used to elucidate the functions of that receptor system. nih.gov

Validation StepPurposeKey Metrics/Methods
Determine PotencyEnsure the compound is sufficiently active against its primary target.Biochemical assays (IC50 or Kd < 100 nM); Cellular assays (EC50 < 1 µM). nih.gov
Assess SelectivityConfirm the compound does not have significant off-target activities.Screening against a broad panel of related and unrelated targets (e.g., receptor panels). uq.edu.au
Demonstrate Target EngagementShow that the compound binds to its intended target in a cellular environment.Cellular thermal shift assay (CETSA), photoaffinity labeling, or downstream biomarker analysis. nih.govnih.gov
Develop a Negative ControlProvide a tool to confirm that the biological effects are on-target.Synthesize a structurally close analogue that is inactive against the target. mskcc.org
Functional CharacterizationUnderstand the compound's effect on the target and resulting cellular phenotype.Cell-based functional assays (e.g., second messenger assays, reporter gene assays). mdpi.com

Q & A

Basic: What are the recommended safety protocols for handling Butyl(2-phenylethyl)amine hydrochloride in laboratory settings?

Methodological Answer:
this compound should be handled under strict safety guidelines due to its potential mutagenic and irritant properties. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid direct contact. Work in a fume hood to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Stability studies indicate decomposition at temperatures >40°C .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per OSHA guidelines .

Basic: What synthetic routes are documented for this compound?

Methodological Answer:
A common route involves:

Epoxide Aminolysis: React 6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane with aqueous ammonia to yield 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol .

Protection and Cyclization: Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃), followed by HCl-mediated cyclization to form the hydrochloride salt .
Key Parameters: Optimize pH (7–9) and temperature (40–60°C) to minimize side products like N-oxide derivatives.

Advanced: How can researchers optimize the synthesis of this compound to achieve >98% purity?

Methodological Answer:
Advanced purification strategies include:

  • Recrystallization: Use ethanol/water (3:1 v/v) as a solvent system to remove residual amines and Boc-protected byproducts.
  • Chromatography: Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for final purification. Retention time (~14.99 min) helps identify target peaks .
  • Quality Control: Validate purity via ¹H NMR (e.g., δ 2.8–3.2 ppm for piperidinyl protons) and LC-MS (expected [M+H]⁺ = 238.2) .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts) can be addressed by:

  • Multi-Technique Cross-Validation:
    • NMR: Compare experimental ¹³C NMR shifts with computational predictions (DFT/B3LYP/6-31G* basis set).
    • X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .
  • Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to confirm exchangeable protons in aqueous stability assays .

Basic: How is this compound characterized for identity and stability?

Methodological Answer:
Key Characterization Parameters:

ParameterMethodReference Data
Melting PointDSC/TGA~211°C (dec.)
PurityHPLC (C18, 254 nm)Retention time: 14.99 min
Molecular WeightESI-MS[M+H]⁺ = 238.2
Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic stability .

Advanced: What strategies are used to study structure-activity relationships (SAR) of this compound in receptor binding assays?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities toward targets (e.g., opioid receptors). Parameterize force fields with partial charges derived from quantum mechanics .
  • Competitive Binding Assays: Incubate with ³H-naloxone in HEK-293 cells expressing µ-opioid receptors. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Metabolite Profiling: Identify active metabolites via LC-MS/MS after hepatic microsome incubation (e.g., rat S9 fraction) .

Advanced: How to troubleshoot discrepancies in biological activity data across different batches?

Methodological Answer:

  • Batch Consistency Checks:
    • Impurity Profiling: Compare HPLC chromatograms for batch-specific impurities (e.g., residual solvents).
    • Bioassay Normalization: Use internal standards (e.g., morphine for opioid assays) to calibrate activity measurements .
  • Crystallinity Analysis: Assess polymorphic forms via PXRD; amorphous batches may show reduced potency due to poor solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.